Cas no 508209-67-4 ((3s,4r)-1-azabicyclo[2.2.1]heptan-3-amine)

(3S,4R)-1-Azabicyclo[2.2.1]heptan-3-amine is a chiral bicyclic amine with a rigid molecular framework, offering distinct stereochemical and structural advantages for applications in asymmetric synthesis and medicinal chemistry. Its constrained bicyclic system enhances stereocontrol in reactions, making it a valuable intermediate for the development of pharmacologically active compounds. The defined (3S,4R) configuration ensures high enantiopurity, critical for chiral ligand design and catalyst development. The amine functionality provides a versatile handle for further derivatization, enabling the synthesis of complex molecules with precise stereochemistry. Its stability and well-characterized reactivity profile make it a reliable building block for research in drug discovery and fine chemical synthesis.
(3s,4r)-1-azabicyclo[2.2.1]heptan-3-amine structure
508209-67-4 structure
Product Name:(3s,4r)-1-azabicyclo[2.2.1]heptan-3-amine
CAS No:508209-67-4
MF:C6H12N2
MW:112.172881126404
MDL:MFCD11858560
CID:1572808
PubChem ID:55281589
Update Time:2025-06-09

(3s,4r)-1-azabicyclo[2.2.1]heptan-3-amine Chemical and Physical Properties

Names and Identifiers

    • (3S,4R)-1-Azabicyclo[2.2.1]heptan-3-amine
    • Trans-1-Boc-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
    • ANW-54303
    • AC1MC6C9
    • SureCN1970572
    • CTK3J8723
    • AG-L-19439
    • (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
    • (3S, 4R)-1-AZA-BICYCLO[2.2.1]HEPT-3-YLAMINE
    • (1S,3S,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine
    • (3S,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine
    • DB-257698
    • 508209-67-4
    • AKOS006340089
    • (3s,4r)-1-azabicyclo[2.2.1]heptan-3-amine
    • MDL: MFCD11858560
    • Inchi: 1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6-/m1/s1
    • InChI Key: LZEPFDKCZQKGBT-PHDIDXHHSA-N
    • SMILES: N12CC[C@H](C1)[C@@H](C2)N

Computed Properties

  • Exact Mass: 112.100048391g/mol
  • Monoisotopic Mass: 112.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 29.3Ų

(3s,4r)-1-azabicyclo[2.2.1]heptan-3-amine Pricemore >>

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(3s,4r)-1-azabicyclo[2.2.1]heptan-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:508209-67-4)(3s,4r)-1-azabicyclo[2.2.1]heptan-3-amine
Order Number:A1038144
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Quantity:1g/5g/500mg/250mg/100mg/50mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:03
Price ($):2827.0/9860.0/2060.0/1094.0/655.0/436.0
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(3s,4r)-1-azabicyclo[2.2.1]heptan-3-amine Related Literature

Additional information on (3s,4r)-1-azabicyclo[2.2.1]heptan-3-amine

Introduction to (3S,4R)-1-Azabicyclo[2.2.1]Heptan-3-Amine (CAS No. 508209-67-4)

(3S,4R)-1-Azabicyclo[2.2.1]heptan-3-amine, identified by its CAS number 508209-67-4, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This bicyclic amine derivative has garnered attention due to its unique structural framework and potential biological activities. The compound belongs to the class of azabicycloalkanes, which are known for their diverse pharmacological properties and applications in drug development.

The stereochemistry of (3S,4R)-1-azabicyclo[2.2.1]heptan-3-amine plays a crucial role in determining its biological efficacy. The specific arrangement of the stereocenters at the 3S and 4R positions contributes to its distinct chemical and pharmacological profile. This configuration is often meticulously designed to optimize interactions with biological targets, such as enzymes and receptors, thereby enhancing therapeutic potential.

In recent years, there has been a growing interest in the development of novel scaffolds for drug discovery. Azabicycloalkanes, including (3S,4R)-1-azabicyclo[2.2.1]heptan-3-amine, have emerged as promising candidates due to their ability to mimic natural products and exhibit unique binding properties. The rigid bicyclic structure provides stability and specificity, making these compounds valuable tools in the design of next-generation therapeutics.

One of the most compelling aspects of (3S,4R)-1-azabicyclo[2.2.1]heptan-3-amine is its potential application in the treatment of various diseases. Current research indicates that this compound may possess inhibitory activity against certain enzymes and pathways implicated in conditions such as inflammation, pain, and neurodegeneration. Preclinical studies have demonstrated promising results in models of these diseases, suggesting that further investigation could lead to the development of novel therapeutic agents.

The synthesis of (3S,4R)-1-azabicyclo[2.2.1]heptan-3-amine presents unique challenges due to its complex three-membered nitrogen-containing ring system. Advanced synthetic methodologies have been employed to achieve high yields and enantiopurity, ensuring that the compound is suitable for further pharmacological evaluation. Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly effective in constructing this intricate molecular framework.

The pharmacokinetic properties of (3S,4R)-1-azabicyclo[2.2.1]heptan-3-amine are also of great interest. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. These properties are critical for determining its potential as a drug candidate, as they influence bioavailability and therapeutic efficacy.

Furthermore, the versatility of (3S,4R)-1-azabicyclo[2.2.1]heptan-3-amine extends beyond its direct application as a therapeutic agent. It serves as a valuable scaffold for medicinal chemists to explore new analogs with enhanced properties. By modifying various functional groups within the bicyclic core, researchers can fine-tune the biological activity and selectivity of these compounds.

The role of computational chemistry in the study of (3S,4R)-1-azabicyclo[2.2.1]heptan-3-amine cannot be overstated. Molecular modeling techniques have been instrumental in understanding its interactions with biological targets at the atomic level. These insights have guided the design of more potent and selective derivatives, accelerating the drug discovery process.

In conclusion, (3S,4R)-1-azabicyclo[2.2.1]heptan-3-amine (CAS No.508209-67-4) represents a significant advancement in medicinal chemistry research. Its unique structural features and promising biological activities make it a compelling candidate for further exploration in drug development efforts aimed at addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:508209-67-4)(3s,4r)-1-azabicyclo[2.2.1]heptan-3-amine
A1038144
Purity:99%/99%/99%/99%/99%/99%
Quantity:1g/5g/500mg/250mg/100mg/50mg
Price ($):2827.0/9860.0/2060.0/1094.0/655.0/436.0
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